molecular formula C8H11ClN2OS B2464789 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 454473-70-2

3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2464789
CAS No.: 454473-70-2
M. Wt: 218.7
InChI Key: RXSYBUDYQXFLKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-thiazol-2-yl)acetamide
  • 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide
  • 3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)pentanamide

Uniqueness

3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a chlorinated alkyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-8(2,5-9)6(12)11-7-10-3-4-13-7/h3-4H,5H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYBUDYQXFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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